1,5-Bis(methylamino)-3-oxapentane
Overview
Description
1,5-Bis(methylamino)-3-oxapentane is an organic compound with the molecular formula C6H16N2O It is a derivative of pentane, where two methylamino groups are attached to the first and fifth carbon atoms, and an oxygen atom is incorporated into the third carbon atom, forming an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(methylamino)-3-oxapentane can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dibromopentane with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylamino groups. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the use of 1,5-dichloropentane and methylamine. Similar to the dibromopentane route, this reaction also proceeds through nucleophilic substitution, with the chlorine atoms being replaced by methylamino groups. The reaction conditions are similar, with the use of a suitable solvent and elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(methylamino)-3-oxapentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of N-methylformamide or other amide derivatives.
Reduction: Reduction can yield secondary amines or other reduced nitrogen-containing compounds.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(methylamino)-3-oxapentane has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industrial Applications: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,5-bis(methylamino)-3-oxapentane involves its interaction with biological targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the active sites of these targets.
Comparison with Similar Compounds
1,5-Bis(methylamino)-3-oxapentane can be compared with other similar compounds, such as:
1,5-Diaminopentane: Lacks the ether linkage and has two primary amino groups instead of methylamino groups.
1,5-Bis(ethylamino)-3-oxapentane: Similar structure but with ethylamino groups instead of methylamino groups.
1,5-Bis(methylamino)-3-oxapentanol: Contains a hydroxyl group in addition to the ether linkage and methylamino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJBVRYAHYMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369226 | |
Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-27-1 | |
Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.